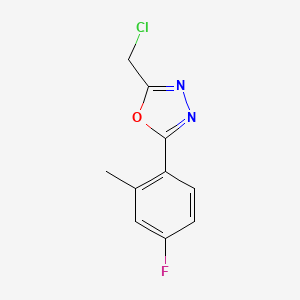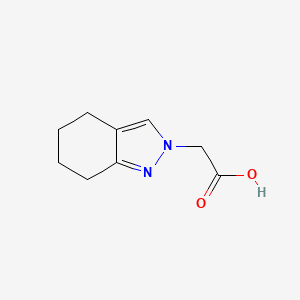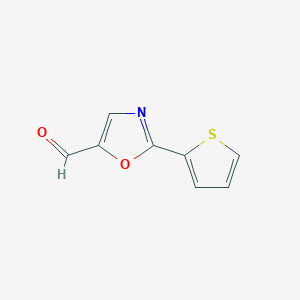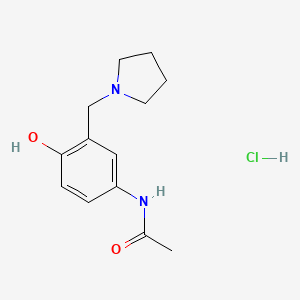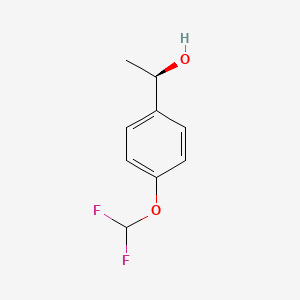
(R)-1-(4-(Difluoromethoxy)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Difluoromethoxy)phenyl)ethanol typically involves the reduction of the corresponding ketone, 4-(Difluoromethoxy)acetophenone, using chiral catalysts to ensure the production of the desired enantiomer. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), often in the presence of chiral ligands or catalysts to achieve enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of ®-1-(4-(Difluoromethoxy)phenyl)ethanol may involve more efficient catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts to achieve the reduction of the ketone to the alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(Difluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)acetophenone or 4-(Difluoromethoxy)benzoic acid.
Reduction: 4-(Difluoromethoxy)ethylbenzene.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(4-(Difluoromethoxy)phenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ®-1-(4-(Difluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and specificity. The difluoromethoxy group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
4-(Difluoromethoxy)acetophenone: The ketone precursor used in the synthesis of ®-1-(4-(Difluoromethoxy)phenyl)ethanol.
4-(Difluoromethoxy)benzoic acid: An oxidation product of the compound.
Uniqueness
®-1-(4-(Difluoromethoxy)phenyl)ethanol is unique due to its chiral nature and the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
(1R)-1-[4-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1 |
Clé InChI |
RGSDDQLZKOJWLR-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)OC(F)F)O |
SMILES canonique |
CC(C1=CC=C(C=C1)OC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)

![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)

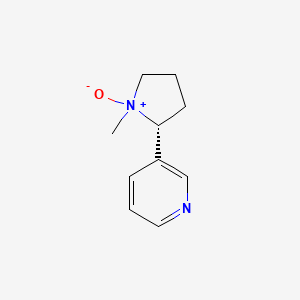



![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
